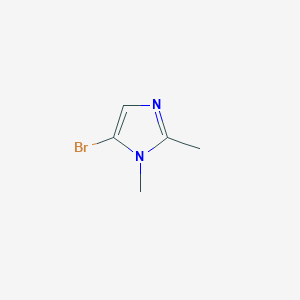
5-bromo-1,2-dimethyl-1H-imidazole
Übersicht
Beschreibung
“5-bromo-1,2-dimethyl-1H-imidazole” is a chemical compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . Other methods involve the use of benzyl isocyanide derivatives and tosylmethyl isocyanide (TosMIC) reagents .
Molecular Structure Analysis
The molecular formula of “5-bromo-1,2-dimethyl-1H-imidazole” is C5H7BrN2 . It has a molecular weight of 175.03 g/mol . The structure contains a five-membered ring with three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
Imidazoles can undergo various chemical reactions. For instance, 1,2-dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex . It also undergoes a Menschutkin reaction with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Field
Medicinal Chemistry
Methods
The compound is often used as a building block in the synthesis of more complex molecules. It undergoes reactions such as alkylation, acylation, and oxidation to yield derivatives with potential pharmacological activities.
Results
The derivatives of imidazoles, including those modified with bromo and methyl groups, have shown a range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .
Organic Synthesis
Field
Organic Synthesis
Methods
It is involved in reactions like nucleophilic substitution and palladium-catalyzed cross-coupling to create diverse imidazole derivatives.
Results
The synthesis processes have been optimized to achieve high yields and selectivity for the desired products, which are valuable intermediates in organic chemistry .
Material Science
Field
Material Science
Methods
It can be incorporated into polymeric chains or used to synthesize ligands for metal complexes that are applied in catalysis.
Results
The resulting materials exhibit enhanced properties like thermal stability and catalytic efficiency, contributing to the development of new materials .
Biochemistry
Field
Biochemistry
Methods
Biochemical assays and molecular docking studies are conducted to understand its interaction with biological macromolecules.
Results
Findings suggest that it can bind to certain enzymes and receptors, influencing their activity and paving the way for new bioactive compounds .
Pharmacology
Field
Pharmacology
Methods
It undergoes various in vitro and in vivo tests to assess its absorption, distribution, metabolism, excretion, and toxicity.
Results
Some derivatives demonstrate favorable profiles, indicating potential as lead compounds in drug discovery .
Agricultural Chemistry
Field
Agricultural Chemistry
Methods
It is functionalized to create compounds that can interact with specific biological targets in pests and fungi.
Results
The synthesized agrochemicals show efficacy in controlling various agricultural pests and diseases, contributing to crop protection strategies .
Each of these applications showcases the versatility of 5-bromo-1,2-dimethyl-1H-imidazole in scientific research, underlining its importance in multiple scientific disciplines. The detailed methods and results highlight the compound’s potential and the ongoing efforts to harness its properties for practical applications.
Electrochemistry
Field
Electrochemistry
Methods
It is transformed into imidazolium salts, which are then used to create ionic liquids with specific electrochemical properties.
Results
These ionic liquids have been applied in batteries and supercapacitors, showing improved conductivity and stability .
Nanotechnology
Field
Nanotechnology
Methods
It helps in the formation of metal nanoparticles by reducing metal salts and stabilizing the nanoparticles formed.
Results
The synthesized nanoparticles exhibit unique properties like enhanced catalytic activity and are used in various nanotechnology applications .
Analytical Chemistry
Field
Analytical Chemistry
Methods
It is incorporated into chromatographic methods or used to modify analytes for better detection in mass spectrometry.
Results
Enhanced sensitivity and selectivity in the detection of analytes have been reported, improving analytical techniques .
Environmental Science
Field
Environmental Science
Methods
The compound is used to synthesize catalysts that can break down harmful chemicals in the environment.
Results
Preliminary studies show that these catalysts can effectively degrade pollutants, offering a promising approach to environmental cleanup .
Chemical Engineering
Field
Chemical Engineering
Methods
It is used in the design of chemical reactors and the optimization of reaction conditions for industrial-scale synthesis.
Results
The use of this compound has led to more efficient chemical processes, reducing waste and improving yields .
Food Chemistry
Field
Food Chemistry
Methods
Derivatives are tested against various foodborne pathogens to assess their effectiveness in extending the shelf life of food products.
Results
Some derivatives have shown potential in inhibiting microbial growth, which could be beneficial in food preservation strategies .
Safety And Hazards
Zukünftige Richtungen
Imidazoles have a broad range of chemical and biological properties, making them important in the development of new drugs . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions for “5-bromo-1,2-dimethyl-1H-imidazole” could involve further exploration of its potential uses in these areas.
Eigenschaften
IUPAC Name |
5-bromo-1,2-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRCWIXZNDCIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428401 | |
| Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1,2-dimethyl-1H-imidazole | |
CAS RN |
24134-09-6 | |
| Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,2-dimethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




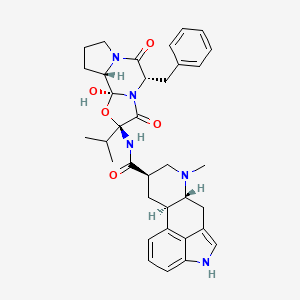
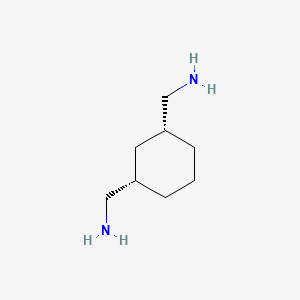
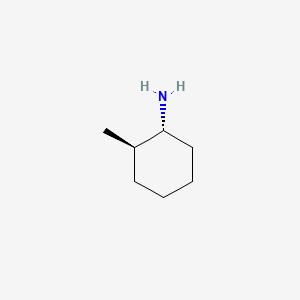

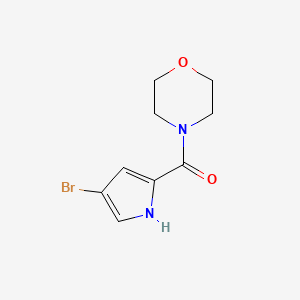

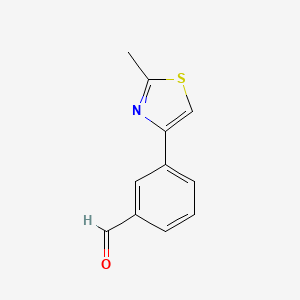

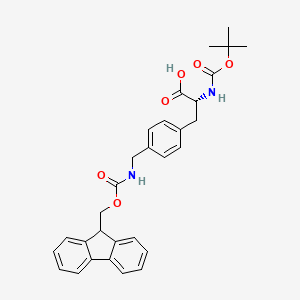
![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)
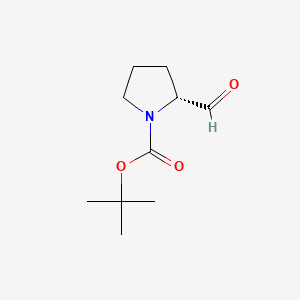

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)